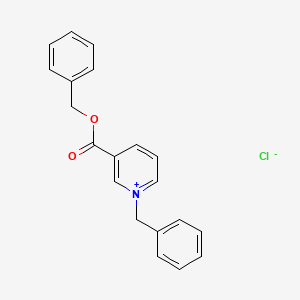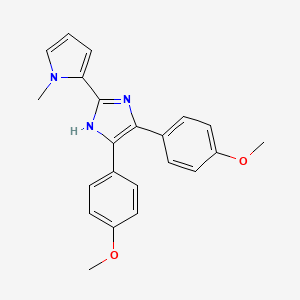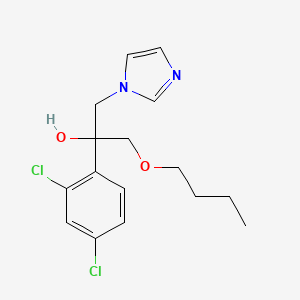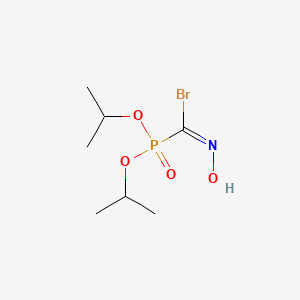
Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate typically involves the reaction of a phosphonic acid derivative with a bromo(hydroxyimino)methyl compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 90°C . The reaction may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bromo(hydroxyimino)methyl group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which can have different functional groups depending on the reagents used. These derivatives are often used as intermediates in the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives.
Medicine: It is being investigated for its potential use in the development of new drugs, particularly those targeting bacterial infections and cancer.
Mecanismo De Acción
The mechanism of action of Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The bromo(hydroxyimino)methyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt biological pathways and lead to various effects, depending on the target enzyme or receptor.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphonates such as:
Fosfomycin: An antibiotic used to treat bacterial infections.
Adefovir: An antiviral drug used to treat hepatitis B.
Tenofovir: An antiviral drug used to treat HIV and hepatitis B.
Uniqueness
Bis(1-methylethyl) (bromo(hydroxyimino)methyl)phosphonate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
127933-58-8 |
|---|---|
Fórmula molecular |
C7H15BrNO4P |
Peso molecular |
288.08 g/mol |
Nombre IUPAC |
(1E)-1-di(propan-2-yloxy)phosphoryl-N-hydroxymethanimidoyl bromide |
InChI |
InChI=1S/C7H15BrNO4P/c1-5(2)12-14(11,7(8)9-10)13-6(3)4/h5-6,10H,1-4H3/b9-7- |
Clave InChI |
LMDGVGBVUJRLPI-CLFYSBASSA-N |
SMILES isomérico |
CC(C)OP(=O)(/C(=N\O)/Br)OC(C)C |
SMILES canónico |
CC(C)OP(=O)(C(=NO)Br)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate](/img/structure/B12764984.png)

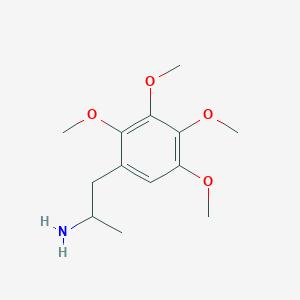
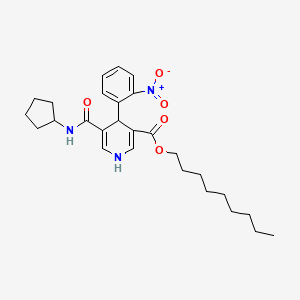

![6-(4-chlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12765022.png)
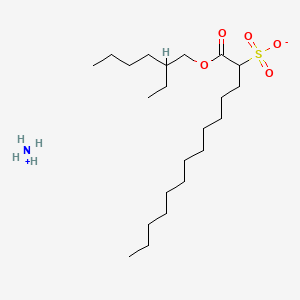
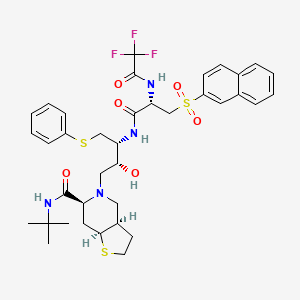
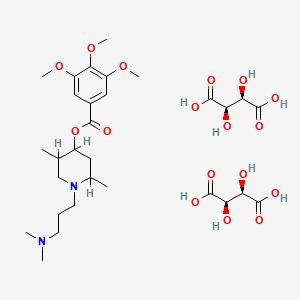
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
